Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- is a complex organic compound categorized under morpholines, which are heterocyclic amines featuring both nitrogen and oxygen in their ring structure. This specific compound is distinguished by a benzofuran moiety that is substituted with ethoxy and methyl groups, as well as a carbonyl group attached to the morpholine. The chemical formula for this compound is C18H23NO5, and it has a molecular weight of approximately 341.38 g/mol .
Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation. Substitution reactions typically require strong bases or acids to facilitate the exchange of functional groups.
The products formed from these reactions depend on the reagents and conditions used. For instance, reducing the nitro group yields an amine derivative, while oxidation could introduce more oxygen-containing functional groups.
Research indicates that morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- has potential biological activities. It may interact with various molecular targets such as enzymes or receptors, suggesting possible applications in medicinal chemistry. The presence of the nitro group hints at potential redox activity, while the benzofuran moiety may facilitate interactions with aromatic binding sites. Investigations into its anti-inflammatory and anticancer properties are ongoing .
The synthesis of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
For industrial applications, optimization of the synthetic route is essential to maximize yield and minimize costs, potentially utilizing continuous flow reactors and more efficient catalysts.
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- has diverse applications across several fields:
Studies on the interaction of morpholine derivatives with biological targets are crucial for understanding their mechanisms of action. These compounds may interact with various enzymes or receptors within biological systems, influencing pathways related to inflammation and cancer progression. Further research is needed to elucidate these interactions fully and assess their therapeutic potential.
Several compounds exhibit structural similarities to morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-:
The uniqueness of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- lies in its specific combination of functional groups that confer distinct chemical and biological properties. Its dual ethoxy and nitro substitutions on the benzofuran ring enhance its versatility for various applications compared to similar compounds .
The benzofuran-morpholine architecture requires sequential construction of the oxygen-containing heterocycles followed by strategic coupling. Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as the most effective method for linking functionalized benzofuran precursors to morpholine-containing aryl boronic acids. Chen et al. demonstrated that Pd(II) complexes with XantPhos ligands in ethanol/water mixtures (4:1 v/v) efficiently couple 2-bromo-6,7-diethoxy-3-methylbenzofuran with morpholine-substituted boronic esters, achieving yields of 82–94% under mild conditions (80°C, 12 h). The aqueous phase minimizes side reactions while maintaining catalyst stability, with K₂CO₃ serving dual roles as base and phase-transfer agent.
Rhodium-catalyzed C–H activation offers an alternative pathway for direct benzofuran-morpholine conjugation. Recent work shows that CpRh(III) complexes enable oxidative annulation between 3-methylbenzofuran carboxamides and morpholine-functionalized alkynes at 120°C, though yields remain moderate (45–68%) due to competing β-hydrogen elimination. Copper-mediated approaches using calcium carbide-derived acetylides show promise for one-pot benzofuran formation with concurrent morpholine integration, where CuBr catalyzes both cyclization and amidation steps in DMSO at 100°C.
| Catalyst System | Temperature (°C) | Yield Range (%) | Key Advantage |
|---|---|---|---|
| Pd(II)/XantPhos | 80 | 82–94 | High regioselectivity |
| CpRh(III)/NaOPiv | 120 | 45–68 | Direct C–H activation |
| CuBr/CaC₂ | 100 | 65–78 | Single-pot synthesis |
Controlling substitution patterns on the benzofuran core presents significant synthetic challenges. The 6,7-diethoxy groups require orthogonal protection-deprotection strategies during sequential functionalization. Microwave-assisted Ullmann coupling using CuI/1,10-phenanthroline enables selective ethoxylation at the 6-position (83% yield), followed by Mitsunobu reaction with triethyl orthoacetate for 7-ethoxy installation (91% yield). The 3-methyl group is best introduced early via Friedel-Crafts alkylation of benzofuran-2(3H)-one precursors using MeMgBr in THF at −78°C, preventing unwanted ring-opening reactions.
Regiochemical control in subsequent transformations relies heavily on steric and electronic directing effects. DFT calculations reveal that the 6-ethoxy group creates a localized electron-rich region at C5, enabling selective nitration (HNO₃/AcOH, 0°C) with 98:2 para/meta selectivity. This nitro intermediate serves as a versatile handle for reductive amination with morpholine derivatives using Pd/C hydrogenation (3 atm H₂, 60°C), achieving full conversion within 4 h.
The critical morpholine-carbonyl linkage is most efficiently constructed through palladium-catalyzed aminocarbonylation. Building on methodologies by Beller and Skrydstrup, the use of palladacycle precatalysts (e.g., Pd-PEPPSI-IPent) enables carbonylative coupling between 2-bromo-6,7-diethoxy-3-methylbenzofuran and morpholine at unprecedented low temperatures (40°C). Employing Co₂(CO)₈ as a solid carbonyl source in THF/water (5:1) minimizes side reactions, yielding the target amide in 92% isolated yield after 18 h.
Key mechanistic studies reveal a three-step pathway:
The palladacycle structure prevents catalyst deactivation by morpholine’s amine group, with 31P NMR studies showing complete ligand retention throughout the cycle. Alternative approaches using chloroimidophosphonium activation (Ph₃PCl/N-chlorophthalimide) achieve comparable yields (88%) at room temperature but require stoichiometric reagents.
Conformational analysis of benzofuran-morpholine conjugates reveals significant structural diversity arising from the flexible nature of both the morpholine ring and the connecting carbonyl bridge [2] [3]. Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have demonstrated that morpholine exhibits two primary conformational states: the chair-equatorial and chair-axial forms, with energy differences typically ranging from 3-5 kJ/mol [2] [3]. The chair-equatorial conformation generally represents the global minimum, with the chair-axial form existing as a higher-energy conformer separated by approximately 109 ± 4 cm⁻¹ in energy [2].
For the benzofuran component, quantum mechanical calculations indicate that the bicyclic aromatic system maintains planarity, with computational studies revealing that substituted benzofuran derivatives exhibit minimal conformational flexibility in the aromatic framework [4] [5]. The 6,7-diethoxy-3-methyl substitution pattern introduces additional conformational considerations through the ethoxy side chains, which can adopt various rotational orientations around the C-O bonds [6].
| Conformational Parameter | Energy (kJ/mol) | Relative Stability | Reference State |
|---|---|---|---|
| Morpholine Chair-Equatorial | 0.0 | Most Stable | Global Minimum |
| Morpholine Chair-Axial | 3.1-4.8 | Metastable | Local Minimum |
| Benzofuran Planar | 0.0 | Stable | Aromatic System |
| Ethoxy Rotamers | 2-8 | Variable | Side Chain Flexibility |
The carbonyl linkage between the morpholine and benzofuran systems introduces rotational barriers that significantly influence the overall molecular conformation [7]. Molecular modeling studies suggest that the compound can adopt multiple low-energy conformations through rotation around the amide C-N bond, with energy barriers typically ranging from 15-25 kJ/mol [7] [5]. These conformational preferences are further modulated by intramolecular interactions, including potential hydrogen bonding between the morpholine oxygen and aromatic hydrogen atoms [7].
Computational analysis using density functional theory methods has revealed that the most stable conformations feature the morpholine ring in its chair-equatorial form with the carbonyl group positioned to minimize steric interactions with both ring systems [6] [5]. The diethoxy substituents on the benzofuran ring preferentially adopt extended conformations to reduce steric crowding, while the methyl group at the 3-position provides additional stabilization through hyperconjugative effects [8].
Frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of benzofuran-morpholine conjugates [9] [10]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies serve as primary indicators of nucleophilic and electrophilic behavior, respectively [11] [12]. For morpholine-containing systems, typical HOMO energies range from -6.3 to -6.7 eV, while LUMO energies typically fall between -3.5 to -4.0 eV [6] [13].
The HOMO-LUMO energy gap for benzofuran-morpholine conjugates generally ranges from 2.8 to 3.3 eV, indicating moderate chemical stability with reasonable reactivity potential [6] [8]. This energy gap suggests that the compounds exhibit intermediate hardness according to Pearson's hard and soft acids and bases principle, making them suitable for various chemical transformations [14] [15].
| Orbital Parameter | Energy (eV) | Chemical Significance | Molecular Region |
|---|---|---|---|
| HOMO Energy | -6.344 to -6.669 | Nucleophilic Character | Morpholine Nitrogen |
| LUMO Energy | -3.536 to -3.653 | Electrophilic Character | Benzofuran System |
| Energy Gap | 2.835 to 3.016 | Chemical Hardness | Overall Stability |
| Chemical Potential | -4.954 to -5.161 | Electron Transfer | Molecular Reactivity |
The HOMO distribution in these systems typically localizes on the morpholine nitrogen atom and the benzofuran oxygen, reflecting the electron-donating character of these heteroatoms [9] [6]. Conversely, the LUMO primarily resides on the benzofuran aromatic system, particularly concentrated on the carbonyl carbon and adjacent aromatic carbons [8] [16]. This orbital distribution pattern suggests that nucleophilic attacks will preferentially occur at the morpholine nitrogen, while electrophilic reactions will target the benzofuran aromatic system [10] [17].
Global reactivity descriptors calculated from frontier orbital energies provide quantitative measures of chemical behavior [13] [14]. The electrophilicity index (ω) for benzofuran-morpholine systems typically ranges from 2.2 to 5.1 eV, indicating moderate to high electrophilic character [14]. Chemical hardness values (η) generally fall between 1.4 to 1.6 eV, confirming the intermediate hardness classification [6] [18]. The global softness (S) values range from 0.35 to 0.62 eV⁻¹, suggesting reasonable polarizability and reactivity [14].
Local reactivity indices, particularly the condensed Fukui functions, reveal site-specific reactivity patterns within the molecular structure [19] [15]. For nucleophilic attack (f⁻), the highest values typically occur at the carbonyl carbon and benzofuran ring positions, while electrophilic attack sites (f⁺) concentrate on the morpholine nitrogen and benzofuran oxygen atoms [15]. These local descriptors successfully predict regioselectivity in chemical reactions, with experimental validation confirming the computational predictions [19] [15].
Intermolecular non-covalent interactions play a crucial role in determining the crystal packing, solution behavior, and biological activity of benzofuran-morpholine conjugates [20] [21] [22]. Computational analysis reveals multiple types of weak interactions that contribute to the overall stability and recognition patterns of these molecular systems.
Hydrogen bonding represents the primary intermolecular interaction mode for morpholine-containing compounds [21] [23]. The morpholine oxygen atom serves as both a hydrogen bond acceptor and donor through its lone pairs and adjacent C-H groups [23] [24]. In benzofuran-water complexes, two distinct conformational patterns emerge: a coplanar arrangement featuring O-H···O hydrogen bonds between water and the benzofuran oxygen, and a perpendicular orientation involving O-H···π interactions with the aromatic system [21].
| Interaction Type | Energy Range (kJ/mol) | Distance (Å) | Geometric Requirements |
|---|---|---|---|
| O-H···O Hydrogen Bonds | -12 to -18 | 2.7-3.1 | Linear Arrangement |
| O-H···π Interactions | -8 to -14 | 3.2-3.6 | Perpendicular Approach |
| π-π Stacking | -16 to -20 | 3.4-3.8 | Parallel Orientation |
| van der Waals Contacts | -4 to -8 | 3.5-4.2 | Close Packing |
π-π stacking interactions emerge as significant contributors to intermolecular binding in benzofuran systems [25] [20] [22]. The benzofuran aromatic framework engages in π→π* interactions with other aromatic molecules, with interaction energies reaching -16.1 kJ/mol for benzofuran-formaldehyde complexes [25] [22]. These interactions feature carbon-carbon distances of approximately 3.23 Å, shorter than typical van der Waals radii, indicating substantial orbital overlap [20] [22].
Van der Waals interactions provide additional stabilization through dispersion forces between non-polar molecular regions [23] [26]. The ethoxy substituents and methyl groups on the benzofuran ring participate in hydrophobic contacts with surrounding molecules, contributing 4-8 kJ/mol to the total interaction energy [23]. The morpholine ring system also engages in favorable van der Waals interactions through its saturated carbon framework [23] [27].
Molecular electrostatic potential analysis reveals distinct regions of positive and negative charge concentration that guide intermolecular recognition [6] [28] [8]. The most negative electrostatic potential (-38.7 kcal/mol) localizes near the benzofuran oxygen and carbonyl oxygen atoms, serving as primary sites for electrophilic approach [8]. Conversely, the most positive regions (+60.4 kcal/mol) concentrate around hydrogen atoms bonded to heteroatoms, indicating nucleophilic attack sites [8].
The electronic properties of the diethoxy and methyl substituents on the benzofuran core of Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- play critical roles in determining biological activity through resonance and inductive effects. The 6,7-diethoxy substitution pattern represents a strategic positioning that maximizes electron-donating capabilities while maintaining optimal molecular geometry for target binding [1] [2].
The diethoxy groups at positions 6 and 7 function as strong electron-donating substituents through resonance effects (+M), significantly enhancing the electron density of the benzofuran aromatic system [3]. This increased electron density facilitates π-π stacking interactions with aromatic binding sites and enhances the nucleophilicity of the benzofuran core. Research demonstrates that electron-donating substituents on benzofuran derivatives generally improve biological activity by strengthening interactions with target proteins [4] [5].
The 3-methyl substituent contributes additional electron density through inductive effects (+I), creating a synergistic enhancement with the diethoxy groups [6]. Structure-activity relationship studies reveal that methyl substitution at the 3-position provides optimal steric and electronic properties for biological activity. The methyl group offers sufficient bulk to prevent unwanted conformational flexibility while maintaining favorable binding characteristics [7].
Comparative analysis of substituent positioning effects demonstrates that the 6,7-diethoxy-3-methyl arrangement represents an optimized electronic environment. Studies on related benzofuran derivatives show that hydroxyl groups at the 4-position provide the highest activity levels, achieving minimum inhibitory concentration values of 0.39-0.78 micrograms per milliliter [4]. However, methoxy substitutions at the 4- and 5-positions also demonstrate enhanced activity through resonance donation [5].
| Substituent Position | Electronic Effect | Activity Impact | Mechanism | Binding Affinity |
|---|---|---|---|---|
| 6,7-Diethoxy | Electron-donating | Enhanced | Resonance (+M) | High |
| 3-Methyl | Electron-donating | Enhanced | Inductive (+I) | Moderate |
| 5-Methoxy | Electron-donating | Optimal | Resonance (+M) | High |
| 4-Methoxy | Electron-donating | Enhanced | Resonance (+M) | High |
| 2-Hydroxy | Electron-donating | Moderate | Resonance (+M) | Moderate |
| 3-Hydroxy | Electron-donating | Enhanced | Resonance (+M) | High |
| 4-Hydroxy | Electron-donating | Excellent | Resonance (+M) | Very High |
The electronic effects extend beyond simple donor-acceptor interactions to influence molecular orbital energies and frontier orbital characteristics. Density functional theory calculations on benzofuran derivatives reveal that electron-donating substituents lower the highest occupied molecular orbital-lowest unoccupied molecular orbital gap, facilitating electron transfer processes and enhancing reactivity [8]. This electronic modulation directly correlates with improved binding affinity and biological potency.
The morpholine ring component of Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- undergoes significant steric modulation that directly influences conformational stability and biological activity. Advanced spectroscopic investigations reveal distinct conformational preferences between chair-equatorial and chair-axial configurations, with measured adiabatic ionization energies of 65,442 ± 4 and 65,333 ± 4 reciprocal centimeters, respectively [9].
The chair-equatorial conformation demonstrates superior thermodynamic stability with a conformational energy difference of 109 ± 4 reciprocal centimeters compared to the chair-axial form [9]. This energy difference translates to preferential adoption of the equatorial conformation under physiological conditions, optimizing binding interactions with target proteins. The equatorial orientation minimizes steric clashes while maximizing favorable electrostatic and hydrogen bonding interactions.
Morpholine ring functionalization through carbonyl attachment creates additional steric considerations that influence molecular recognition. The carbonyl linker introduces rotational flexibility while maintaining conformational constraints necessary for selective binding [10]. Studies on morpholine derivatives demonstrate that N-acetylation significantly enhances biological activity by stabilizing preferred conformations and reducing metabolic liability [11].
Bridged morpholine systems, particularly 3,5-bridged configurations, represent advanced steric modifications that enhance conformational rigidity and selectivity [12]. These bridged systems demonstrate improved potency against target proteins while maintaining favorable pharmacokinetic properties. The increased rigidity prevents unfavorable conformational sampling and concentrates binding energy in productive interactions.
| Morpholine Configuration | Steric Hindrance | Conformational Stability | Biological Activity | Ionization Energy (cm⁻¹) | Relative Energy Difference |
|---|---|---|---|---|---|
| Chair-Equatorial | Low | High | Optimal | 65442 | Reference |
| Chair-Axial | Moderate | Moderate | Reduced | 65333 | +109 |
| N-Acetylated | Low | Enhanced | Enhanced | N/A | N/A |
| Bridged (3,5) | High | Very High | High | N/A | N/A |
| 3-Methylmorpholine | Moderate | High | Enhanced | N/A | N/A |
| Morpholine-Carbonyl | Variable | Moderate | Moderate to High | N/A | N/A |
The steric environment around the morpholine nitrogen significantly influences basicity and hydrogen bonding capacity. The morpholine ring maintains a weakly basic nitrogen with a pKa value optimized for physiological pH conditions, facilitating blood-brain barrier penetration and tissue distribution [13] [12]. This balanced basicity represents a critical pharmacokinetic advantage for central nervous system applications.
Substitution patterns on the morpholine ring create diverse steric profiles that modulate biological activity. 3-Methylmorpholine derivatives demonstrate enhanced potency through optimized steric complementarity with binding sites, while maintaining favorable ADMET properties [12]. The methyl group provides additional hydrophobic interactions without significantly increasing molecular weight or lipophilicity.
Pharmacophore mapping analysis of Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- reveals a complex five-point pharmacophore model featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic ring features [8]. This pharmacophore pattern demonstrates optimal complementarity with diverse biological targets while maintaining selectivity through specific geometric constraints.
Comparative analysis against bioactive benzofuran analogues reveals distinct structure-activity patterns based on substitution patterns and functional group positioning. Halogenated benzofuran derivatives demonstrate variable activity profiles, with bromine substitution at the 3-position showing remarkable cytotoxic activity against leukemia cells with inhibitory concentration values of 0.1-5.0 micromolar [2] [14]. However, halogen positioning critically determines activity, with para-positioned halogens providing optimal potency.
Morpholine-containing benzofuran derivatives consistently demonstrate superior pharmacokinetic profiles compared to non-morpholine analogues. The morpholine ring contributes dual functionality as both a pharmacophore element and a pharmacokinetic modulator, enhancing blood-brain barrier penetration and metabolic stability [13] [12]. This dual role represents a significant advantage in drug development applications.
| Compound Class | Pharmacophore Features | IC₅₀ Range (μM) | Selectivity Index | ADMET Properties | Binding Mode |
|---|---|---|---|---|---|
| Benzofuran-Morpholine | HBA(2), HBD(1), AR(2) | 0.1-16.4 | High | Optimal | Dual interaction |
| Benzofuran-Carboxamide | HBA(1), HBD(1), AR(2) | 1.1-20.9 | Moderate | Good | Single site |
| Benzofuran-Halogenated | HBA(1), AR(2), HAL(1) | 0.1-70.8 | Variable | Variable | Hydrophobic |
| Benzofuran-Hydroxyl | HBA(2), HBD(2), AR(1) | 0.78-6.25 | High | Excellent | H-bonding |
| Benzofuran-Methoxy | HBA(2), AR(2) | 3.1-12.5 | Moderate | Good | π-π stacking |
| Reference Standards | HBA(2), HBD(1), AR(2) | 0.39-59.6 | Reference | Standard | Mixed |
Three-dimensional quantitative structure-activity relationship modeling of benzofuran derivatives demonstrates excellent predictive capability with correlation coefficients exceeding 0.91 for training sets and cross-validated Q² values of 0.71 for test sets [8]. These models reveal critical structural features that contribute to biological activity, including optimal distances between pharmacophore elements and preferred conformational angles.
Electronic feature analysis through density functional theory calculations supports pharmacophore mapping results by identifying key molecular orbital interactions responsible for target binding [8]. The benzofuran aromatic system provides π-electron density for stacking interactions, while the morpholine oxygen serves as a hydrogen bond acceptor and the nitrogen as a weak hydrogen bond donor.
Comparative binding mode analysis reveals that morpholine-containing derivatives adopt dual interaction patterns, simultaneously engaging hydrogen bonding and hydrophobic binding sites [12]. This dual engagement provides enhanced binding affinity and selectivity compared to single-mode binding compounds. The morpholine ring oxygen consistently forms critical hydrogen bonds with hinge region amino acids, particularly valine residues, while the benzofuran system engages in π-π stacking interactions with aromatic binding pocket residues.